The Orthogonal Reactivity and Physicochemical Profile of tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate: A Strategic Guide
The Orthogonal Reactivity and Physicochemical Profile of tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate: A Strategic Guide
Executive Summary
tert-Butyl N-[(2-amino-6-bromophenyl)methyl]carbamate (CAS: 2166911-86-8)[1] is a highly versatile, trifunctional building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Featuring a Boc-protected benzylic amine, a free aniline, and an aryl bromide, this scaffold offers precise orthogonal reactivity. It serves as a critical precursor for the synthesis of complex nitrogenous heterocycles, including substituted quinazolines, indazoles, and benzimidazoles[2]. This whitepaper details its physicochemical properties, structural dynamics, and validated experimental workflows for selective functionalization.
Physicochemical Properties & Structural Dynamics
The 2,6-disubstitution pattern around the benzylic carbon imparts significant steric hindrance. This structural feature stabilizes the benzylic position against unwanted nucleophilic attack while enforcing a specific conformational geometry that is highly valued in rigidifying drug scaffolds.
| Property | Value |
| Chemical Name | tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate |
| CAS Registry Number | 2166911-86-8[1] |
| Molecular Formula | C12H17BrN2O2[3] |
| Molecular Weight | 301.18 g/mol [3] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Storage Conditions | 2-8°C, inert atmosphere, protected from light[3] |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water |
Causality in Structural Design: The inclusion of the tert-butyloxycarbonyl (Boc) group is not merely for protection; it modulates the lipophilicity of the intermediate, aiding in chromatographic purification, and prevents the benzylic amine from poisoning palladium catalysts during downstream cross-coupling reactions.
Orthogonal Reactivity & Synthetic Strategy
The true value of this molecule lies in its three distinct reactive sites, which can be addressed sequentially without cross-interference:
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C6 Aryl Bromide: Primed for transition-metal-catalyzed cross-couplings. The adjacent bulky Boc-aminomethyl group requires ligands with large bite angles to facilitate oxidative addition.
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C2 Aniline: A moderate nucleophile suitable for selective acylation, sulfonylations, or diazotization.
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Boc-Protected Benzylic Amine: Acid-labile, allowing for late-stage unmasking to yield a primary amine capable of intramolecular cyclization.
Figure 1: Orthogonal reactivity pathways of the 2-amino-6-bromobenzyl carbamate scaffold.
Key Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm reaction success at each stage.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Objective: Form a C-C bond at the C6 position while preserving the free aniline and Boc-protected amine. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand effectively handles the steric bulk of the ortho-substituents. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic starting materials and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.1 M concentration). Note: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd catalyst.
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Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon.
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Reaction: Heat the mixture to 90°C for 4–6 hours.
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Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 301/303, [M+H]⁺) disappears, replaced by the product mass (e.g., m/z [M-Br+Ar+H]⁺). The retention time will typically shift to a more lipophilic region depending on the boronic acid used.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Selective Boc Deprotection to Yield the Free Diamine
Objective: Cleave the Boc group to generate the highly reactive 2-amino-6-bromobenzylamine hydrochloride salt. Causality: 4M HCl in 1,4-dioxane is preferred over neat Trifluoroacetic acid (TFA). HCl/dioxane yields a crystalline hydrochloride salt that is easily isolated by filtration, whereas TFA often results in a hygroscopic oil that retains excess acid, complicating downstream base-sensitive cyclizations.
Step-by-Step Methodology:
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Dissolution: Dissolve the starting material in minimal anhydrous DCM (0.2 M).
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Acid Addition: Cool to 0°C and dropwise add 4M HCl in 1,4-dioxane (10.0 eq).
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Reaction: Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validation (IPC): Monitor via TLC (Ninhydrin stain). The starting material will be UV-active and Ninhydrin-negative. The product will precipitate as a solid and stain dark purple/red with Ninhydrin, confirming the successful unmasking of the primary amine.
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Isolation: Concentrate the suspension under reduced pressure. Triturate the residue with cold diethyl ether, filter, and dry under high vacuum to afford the hydrochloride salt as a white powder.
Handling, Safety, and Storage
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Stability: The compound is stable under standard laboratory conditions but is sensitive to prolonged exposure to strong acids (premature Boc cleavage) and oxidizing agents (aniline degradation).
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Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[3]. Use amber vials to protect from UV light, which can induce radical reactions at the C-Br bond.
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Toxicity: Handle as a potential irritant and skin sensitizer. The free aniline moiety necessitates the use of appropriate PPE (nitrile gloves, safety goggles) and handling within a certified fume hood.
References
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from:[Link]
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Retrieved from:[Link]
- U.S. Patent US3932407A. "Optionally substituted 1,2,3,5-tetrahydroimidazo(2,1-b)-quinazolin-2-ones and 6(H)." Google Patents.
Sources
- 1. CAS:1220039-91-7, tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate-毕得医药 [bidepharm.com]
- 2. US3932407A - Optionally substituted 1,2,3,5-tetrahydroimidezo(2,1-b)-quinazolin-2-ones and 6(H)-1,2,3,4-tetrahydropyimido(2,1-b)quinazolin-2-ones - Google Patents [patents.google.com]
- 3. 2359953-13-0|tert-Butyl 3-amino-4-bromobenzylcarbamate|BLD Pharm [bldpharm.com]
